![molecular formula C8H10OSe B12579186 [(Methaneseleninyl)methyl]benzene CAS No. 185519-60-2](/img/structure/B12579186.png)
[(Methaneseleninyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Methaneseleninyl)methyl]benzene is an organoselenium compound that features a benzene ring substituted with a methaneseleninyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Methaneseleninyl)methyl]benzene typically involves the introduction of a methaneseleninyl group to a benzene ring. One common method is through electrophilic aromatic substitution, where benzene reacts with methaneseleninyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methaneseleninyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
[(Methaneseleninyl)methyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The methaneseleninyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the methaneseleninyl group to a selenol or selenide.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the methaneseleninyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol or selenide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(Methaneseleninyl)methyl]benzene has several scientific research applications:
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential use in the development of selenium-based drugs, particularly for cancer therapy due to selenium’s known anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of [(Methaneseleninyl)methyl]benzene involves its ability to undergo redox reactions, which can modulate biological pathways. The methaneseleninyl group can interact with various molecular targets, including enzymes and proteins, affecting their function. This interaction is often mediated through the formation of selenenyl sulfide bonds with thiol groups in proteins, leading to changes in protein activity and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methaneselenol: Contains a methaneselenyl group but lacks the aromatic benzene ring.
Selenobenzene: Features a selenium atom directly bonded to a benzene ring.
Benzyl selenide: Contains a selenide group attached to a benzene ring via a methylene bridge.
Uniqueness
[(Methaneseleninyl)methyl]benzene is unique due to the presence of both a methaneseleninyl group and a benzene ring, which imparts distinct chemical reactivity and potential biological activity
Eigenschaften
CAS-Nummer |
185519-60-2 |
|---|---|
Molekularformel |
C8H10OSe |
Molekulargewicht |
201.13 g/mol |
IUPAC-Name |
methylseleninylmethylbenzene |
InChI |
InChI=1S/C8H10OSe/c1-10(9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI-Schlüssel |
TYXTUHAHLLCGAG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Se](=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycyl-N-butylglycinamide](/img/structure/B12579106.png)
![1,1'-[(Difluoromethylene)bis(oxy)]dibenzene](/img/structure/B12579108.png)
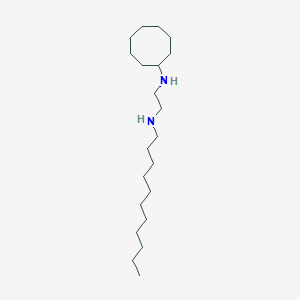
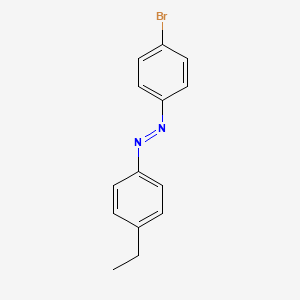
![N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide](/img/structure/B12579126.png)
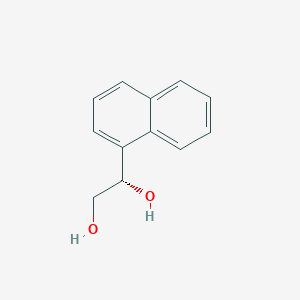
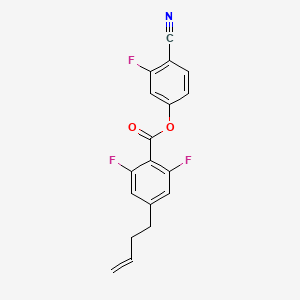
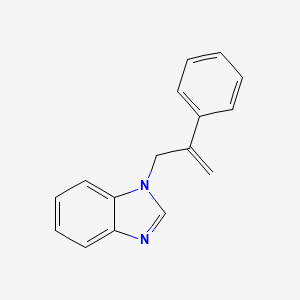
![2-Diazonio-3-ethoxy-1-[(furan-2-yl)methoxy]-3-oxoprop-1-en-1-olate](/img/structure/B12579148.png)

![2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene](/img/structure/B12579158.png)
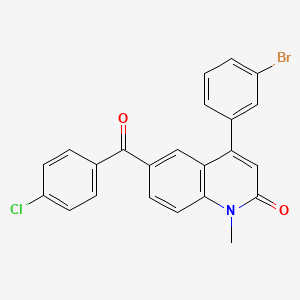
![Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]-](/img/structure/B12579174.png)
